1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone
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Overview
Description
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methylthio and prop-2-enyl groups
Preparation Methods
The synthesis of 1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.
Substitution reactions: The methylthio and prop-2-enyl groups are introduced through nucleophilic substitution reactions.
Coupling with the phenyl ring: The final step involves coupling the substituted pyrimidine ring with the phenyl ring through an amination reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and transition metal catalysts, with major products varying based on the specific reaction pathway.
Scientific Research Applications
1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone include:
1-[4-(Methylthio)phenyl]ethanone: A simpler structure with similar functional groups but lacking the pyrimidine ring.
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: A compound with a pyridine ring instead of a pyrimidine ring, offering different chemical properties and reactivity.
Properties
CAS No. |
294195-79-2 |
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Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4g/mol |
IUPAC Name |
1-[4-[(6-methyl-2-methylsulfanyl-5-prop-2-enylpyrimidin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C17H19N3OS/c1-5-6-15-11(2)18-17(22-4)20-16(15)19-14-9-7-13(8-10-14)12(3)21/h5,7-10H,1,6H2,2-4H3,(H,18,19,20) |
InChI Key |
RLOYZRXJORMUGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)SC)NC2=CC=C(C=C2)C(=O)C)CC=C |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)NC2=CC=C(C=C2)C(=O)C)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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